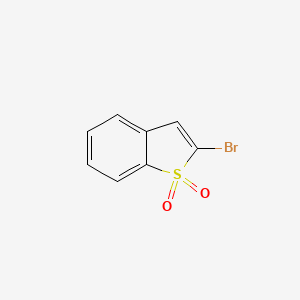

2-Bromobenzothiophene sulfone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-8-5-6-3-1-2-4-7(6)12(8,10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNSVTOQAJSJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201712 | |

| Record name | 2-Bromobenzothiophene sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-05-0 | |

| Record name | 2-Bromobenzothiophene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzothiophene sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromobenzothiophene Sulfone and Its Precursors

Direct Oxidation Approaches to Sulfone Formation

The conversion of the sulfur atom in the benzothiophene (B83047) ring system to a sulfone group (S,S-dioxide) is a critical step in the synthesis of the target compound. This transformation is achieved through direct oxidation, a process that significantly alters the electronic properties of the molecule, turning the electron-donating thioether into a potent electron-accepting sulfonyl group. mdpi.com The oxidation can be performed on the parent benzothiophene, which is later brominated, or more commonly, on a pre-existing bromo-derivative.

The oxidation of benzothiophenes to their corresponding sulfones is a well-established and facile conversion. nih.gov The reaction proceeds readily, often via a sulfoxide (B87167) intermediate, to achieve complete oxidation to the sulfone. nih.govacs.org This method is applicable to a range of benzothiophene derivatives, including those with bromo-substituents. For instance, the oxidation of 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (2,7-diBr-BTBT) has been successfully carried out to yield the corresponding dioxide and tetraoxide forms. mdpi.com Similarly, 3-bromo-benzothiophene can be oxidized to introduce the sulfone group. evitachem.com

Research into oxidative desulfurization processes has also noted the formation of 2-bromobenzothiophene sulfone, highlighting the stability and accessibility of this structure under oxidative conditions. acs.orggoogle.com The oxidation reactivity order among common sulfur compounds found in fuels indicates that benzothiophene (BT) is more refractory compared to dibenzothiophene (B1670422) (DBT). chula.ac.th However, under appropriate conditions, high yields of the sulfone can be achieved. chula.ac.thsemanticscholar.org

The choice of oxidizing agent is pivotal for the successful and clean conversion of benzothiophenes to sulfones. Several reagents have been proven effective, with hydrogen peroxide and meta-chloroperbenzoic acid being the most prominent.

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a common and effective oxidant for this transformation. nih.gov Its efficacy can be significantly enhanced by the use of catalysts. Methyltrioxorhenium(VII) (CH₃ReO₃) has been shown to catalyze the oxidation of thiophene (B33073) derivatives with hydrogen peroxide, proceeding through a sulfoxide intermediate. nih.govacs.org Another effective system employs an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅), which provides a clean conversion of benzothiophenes to their sulfones. nih.gov Polyoxometalates, such as H₃[α-PW₁₂O₄₀] supported on silica, have also been used as catalysts with H₂O₂ to achieve high conversion rates of benzothiophene to its sulfone. chula.ac.thsemanticscholar.org In some cases, selective oxidation can be achieved; for example, using aqueous H₂O₂ in acetic acid can selectively oxidize a benzothiophene unit in the presence of other oxidizable sulfur-containing rings. rsc.org

m-Chloroperbenzoic Acid (m-CPBA): m-CPBA is a powerful and widely used oxidizing agent for preparing benzothiophene sulfones. mdpi.comresearchgate.net It has been successfully employed for the sequential oxidation of 2,7-dibromo BTBT to its dioxide and subsequently to its tetraoxide. mdpi.com The oxidation of 3-bromo-benzothiophene to 3-bromo-1-benzothiophene (B1266177) 1,1-dioxide is also readily accomplished with m-CPBA. evitachem.com Furthermore, m-CPBA can be used to oxidize thiirane (B1199164) precursors, which then rearrange to form substituted benzothiophene 1,1-dioxides. researchgate.net When a more potent oxidation is required, an excess of m-CPBA can be used to ensure the complete conversion of all sulfur atoms in a molecule to sulfone groups. rsc.org

Table 1: Comparison of Oxidizing Systems for Benzothiophene Sulfone Formation

| Oxidizing Agent | Catalyst / Co-reagent | Substrate Example | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | Benzothiophenes | Complete oxidation to sulfone occurs readily via a sulfoxide intermediate. | nih.gov, acs.org |

| Hydrogen Peroxide (H₂O₂) | Phosphorus Pentoxide (P₂O₅) | Electron-poor benzothiophenes | Facile and clean conversion to corresponding sulfones. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | H₃[α-PW₁₂O₄₀]/Si | Benzothiophene | Achieved up to 99% conversion to the corresponding sulfone. | semanticscholar.org |

| m-Chloroperbenzoic Acid (m-CPBA) | None | 2,7-diBr-BTBT | Sequential oxidation yielded dioxide and tetraoxide in good yields. | mdpi.com |

| m-Chloroperbenzoic Acid (m-CPBA) | None | 3-Bromo-benzothiophene | Effective oxidation to the corresponding sulfone. | evitachem.com |

Precursor Synthesis Strategies

The synthesis of the 2-bromobenzothiophene core is the foundational stage upon which the final sulfone product is built. Various synthetic routes have been developed to construct the benzothiophene skeleton and introduce the bromine atom at the desired position.

The 2-bromobenzothiophene moiety is a versatile intermediate in organic synthesis. researchgate.netresearchgate.net Its synthesis can be approached through several methods, including the direct bromination of benzothiophene or by constructing the ring system from appropriately substituted precursors.

The Ullmann reaction, a copper-catalyzed coupling, provides a powerful tool for C-S bond formation. Specifically, an intramolecular Ullmann reaction using a copper catalyst can be employed to afford 2-bromobenzothiophenes. rsc.org This strategy involves the cyclization of a suitable precursor, where the key C-S bond is formed to create the thiophene ring fused to the benzene (B151609) ring. While many Ullmann-type reactions are used to functionalize a pre-existing bromobenzothiophene core, such as in C-N or C-O coupling reactions, the intramolecular variant is a key strategy for the formation of the core itself. rsc.orgresearchgate.netresearchgate.netsmolecule.com

The Wittig reaction, which forms a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide, can be ingeniously applied in intramolecular cyclization reactions to form heterocyclic systems like benzothiophenes. A general method for preparing benzothiophenes involves chemoselective intramolecular Wittig reactions using in situ formed phosphorus ylides that react with thioester functionalities. rsc.org

A notable domino reaction sequence combines an Ullmann-type C-S bond coupling with a subsequent intramolecular Wittig reaction. organic-chemistry.org In this approach, a copper catalyst facilitates the initial C-S bond formation, which is then followed by the Wittig cyclization to yield the 2-substituted benzothiophene core. rsc.orgorganic-chemistry.org This modular approach allows for the construction of the heterocyclic system from more readily available starting materials.

Synthesis of Benzothiophene Sulfoxides as Intermediates

Benzothiophene S-oxides are crucial intermediates in the synthesis of more complex benzothiophene derivatives. scispace.com Their synthetic utility has been increasingly recognized, moving beyond simple oxidation products to versatile building blocks in sophisticated chemical transformations. scispace.com These sulfoxides serve as precursors in metal-free cross-coupling reactions and participate in unique cascade sequences, enabling the regioselective functionalization of the benzothiophene core. scispace.comnih.govresearchgate.net

Oxidation of Sulfides to Sulfoxides

The conversion of benzothiophene sulfides to their corresponding sulfoxides is a fundamental step that must be carefully controlled to prevent over-oxidation to the sulfone. scispace.comgoogle.com A variety of oxidizing agents and systems have been developed to achieve this transformation with high selectivity.

Common methods involve the use of hydrogen peroxide (H₂O₂) in conjunction with an acid or a catalyst. For instance, benzothiophene S-oxides can be readily prepared from the parent benzothiophene using hydrogen peroxide with trifluoroacetic acid (TFA). scispace.com Another effective reagent is meta-chloroperoxybenzoic acid (mCPBA), often used with a Lewis acid like boron trifluoride etherate (BF₃•OEt₂), to facilitate the oxidation. scispace.com

Catalytic systems offer an alternative, often milder, approach. Methyltrioxorhenium(VII) (CH₃ReO₃) is a notable catalyst that, in the presence of hydrogen peroxide, efficiently mediates the stepwise oxidation of thiophenes first to the sulfoxide and then to the sulfone. nih.gov The reaction kinetics show that the rate of conversion from sulfide (B99878) to sulfoxide is sensitive to the electronic properties of the thiophene ring, with electron-donating groups accelerating the reaction. nih.gov The selective production of the sulfoxide over the sulfone can be controlled by adjusting the stoichiometry of the oxidizing agent; typically, using less than 1.5 molar equivalents of hydrogen peroxide favors the formation of the sulfoxide. google.com

Below is a table summarizing various oxidation methods for converting sulfides to sulfoxides.

| Oxidizing Agent/System | Catalyst/Co-reagent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic Acid (TFA) | Readily prepares benzothiophene S-oxides from the parent sulfide. scispace.com |

| m-Chloroperoxybenzoic Acid (mCPBA) | Boron Trifluoride Etherate (BF₃•OEt₂) | Effective for the oxidation of benzothiophene to its S-oxide. scispace.com |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | Catalyzes the complete oxidation to sulfone via a sulfoxide intermediate. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Metal Oxide Catalysts (e.g., Tungsten-based) | Allows for selective production of sulfoxide by controlling H₂O₂ stoichiometry. google.com |

Biomimetic Synthesis of Related Sulfoxides

Inspired by the natural biodegradation pathways of benzothiophene, researchers have developed biomimetic synthetic methods. nih.govadelphi.edu A notable example is the metal-free synthesis of nonsymmetrical benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) derivatives, which utilizes benzothiophene sulfoxides as the primary substrate. thieme-connect.comresearchgate.net

This synthetic strategy is believed to mimic microbial degradation processes and is supported by Density Functional Theory (DFT) calculations. thieme-connect.com The proposed mechanism involves a Diels-Alder-type transition state, leading to the dimerization of the benzothiophene sulfoxide intermediate. thieme-connect.comresearchgate.net This approach is lauded for its several advantages, including excellent functional group tolerance, cost-effectiveness, and suitability for large-scale preparations. thieme-connect.com The reactions can yield not only the target BNT sulfoxides but also their dihydro-precursors, which are the direct products of the Diels-Alder dimerization. thieme-connect.com

Chemoselective Synthetic Pathways

The synthesis of a specifically substituted compound like this compound demands a high degree of control over reactivity and regioselectivity. Chemoselective strategies are therefore paramount to ensure that bromination and sulfone formation occur at the desired positions without unintended side reactions.

Strategies for Regioselective Bromination and Sulfone Formation

Achieving the 2-bromo-1,1-dioxide structure of benzothiophene requires a careful sequence of bromination and oxidation. The electron-withdrawing nature of the sulfone group deactivates the aromatic ring towards electrophilic substitution, making the direct bromination of benzothiophene sulfone challenging. Therefore, synthetic strategies often involve either brominating the benzothiophene first and then oxidizing it, or employing directed metalation or cyclization strategies.

Regioselective Bromination: Electrophilic aromatic bromination of the benzothiophene core can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂). mdpi.com The position of bromination is influenced by the substituents already present on the ring. For the synthesis of 2-bromobenzothiophene, transition metal-catalyzed reactions, such as an intramolecular Ullmann reaction using a copper catalyst on a suitable precursor, have been reported. rsc.org Another approach involves the dibromination of benzothiophene, followed by selective reactions to yield the desired isomer. acs.org For instance, the dibromination of benzothiophene can be followed by a Sonogashira coupling and a tandem ring closure to build more complex thiophene-fused systems. acs.org

Sulfone Formation: The oxidation of the sulfur atom to a sulfone is typically the final step. This transformation is commonly achieved using strong oxidizing agents. A mixture of hydrogen peroxide in acetic acid is an effective method for converting benzothiophene directly to benzothiophene 1,1-dioxide. For substrates that may be sensitive or electron-poor, a solution of hydrogen peroxide and phosphorus pentoxide (P₂O₅) provides a clean and efficient alternative. researchgate.net The choice of oxidant and reaction conditions is critical to ensure compatibility with the bromo-substituent and to drive the oxidation completely to the sulfone state. google.comresearchgate.net

Tandem Reaction Sequences for Enhanced Synthesis

Tandem, or cascade, reactions offer an elegant and efficient approach to complex molecules by combining multiple bond-forming events in a single operational step. These sequences are highly atom-economical and can significantly streamline synthetic routes.

One powerful tandem strategy involves an interrupted Pummerer reaction coupled with a nih.govnih.gov-sigmatropic rearrangement. scispace.comresearchgate.net This sequence, initiated by activating a benzothiophene S-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA), allows for the regioselective introduction of aryl or alkyl groups at the C3 position. researchgate.net While this specific example targets the C3 position, the principle of using a sulfoxide-triggered cascade demonstrates a sophisticated method for controlled functionalization. researchgate.netresearchgate.net

Another example of an enhanced synthetic sequence is the tandem ring closure and deprotection reaction used to synthesize benzo[b]thieno[2,3-d]thiophene. acs.org This process involves a Sonogashira coupling followed by treatment with sodium sulfide, which facilitates both the cyclization to form the new thiophene ring and the removal of a protecting group in one pot. acs.org Such strategies, which build the core heterocyclic system through a series of concerted steps, represent the forefront of efficient synthesis for this class of compounds.

Chemical Reactivity and Mechanistic Studies of 2 Bromobenzothiophene Sulfone

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the 2-position of the benzothiophene (B83047) sulfone ring is susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While specific studies focusing exclusively on 2-bromobenzothiophene sulfone are not extensively detailed in the provided search results, the reactivity of similar aryl sulfones and brominated thiophenes provides a strong basis for understanding its behavior in this reaction. The electron-withdrawing nature of the sulfone group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

The general mechanism for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of this compound to form a palladium(II) species.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Studies on related compounds, such as 2-bromothiophene, have shown efficient coupling with phenylboronic acid using palladium catalysts. researchgate.net Furthermore, aryl sulfones have been successfully employed as electrophilic partners in Suzuki-Miyaura couplings, indicating that the sulfone group can be compatible with and even modulate the reactivity in such transformations. chemrxiv.orgnih.gov The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, or DMF).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex | Na₂CO₃ | Water | Good |

| Aryl Sulfonyl Fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-89 |

| Aryl Carbamates | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Good-Excellent |

The Sonogashira and Heck reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds, specifically for the synthesis of alkynes and alkenes, respectively.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. The reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate. However, copper-free Sonogashira protocols, sometimes referred to as Heck alkynylations, have also been developed. organic-chemistry.org The reaction of brominated benzothiophenes is expected to proceed efficiently, given the reactivity of the C-Br bond.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This reaction is a key method for the synthesis of substituted alkenes.

While direct examples with this compound are not provided, a study on the synthesis of a diverse library of methyl sulfone-substituted benzo[b]thiophenes utilized Sonogashira and Heck couplings on 3-iodobenzo[b]thiophenes. ibs.re.kr The iodo-derivatives are generally more reactive than their bromo-counterparts, but the principles of the reactions are the same. These reactions demonstrate the feasibility of functionalizing the benzothiophene sulfone core at the halogenated position.

Table 2: Conditions for Sonogashira and Heck Reactions of 3-Iodobenzo[b]thiophene Sulfones

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | Microwave, 100 °C | Variable |

| Heck | Styrenes | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | Microwave, 120 °C | Variable |

The general mechanism for the Sonogashira coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination. The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed nucleophilic aromatic substitution that is widely used for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is particularly useful for the amination of aryl halides.

A study on the synthesis of aminated benzo-fused heterocycles demonstrated the effective copper(I)-catalyzed Ullmann C-N coupling of 2-bromodibenzothiophene (B1267234) with various primary and secondary amines. nih.gov This provides a strong precedent for the successful amination of this compound. The proposed mechanism involves the initial coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl bromide to form a Cu(III) intermediate. Reductive elimination then leads to the formation of the C-N bond and regeneration of the Cu(I) catalyst. nih.gov

Another relevant study describes a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids. nih.gov This highlights the utility of copper catalysis for C-N bond formation in the presence of other functional groups.

Table 3: Conditions for Copper-Catalyzed Amination of Related Aryl Bromides

| Aryl Bromide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromodibenzothiophene | Aqueous NH₃ | Cu₂O (40 mol%) | - | DMSO | 120 | Moderate |

| 2-Bromodibenzothiophene | Ethylamine | Cu₂O (20 mol%) | - | DMSO | 120 | 81 |

| 2-Bromobenzoic acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | Good-High |

Reactions Involving the Sulfone Group

The sulfone group in this compound is generally considered robust but can participate in or influence reactions under specific conditions.

The primary role of the sulfone group in the context of cross-coupling reactions at the C2 position is as a strongly electron-withdrawing group. This property activates the carbon-bromine bond towards oxidative addition by a low-valent metal catalyst, such as palladium(0). The polarization of the C-Br bond and the stabilization of potential anionic intermediates contribute to this activation.

While sulfones are typically stable, the sulfonyl group can act as a leaving group in certain transformations, although it is less reactive than common leaving groups like halides. researchgate.net In reactions such as the Ramberg–Bäcklund reaction and Julia olefination, sulfones can be eliminated. wikipedia.org In the context of transition-metal-catalyzed reactions, the C-S bond of aryl sulfones can be cleaved under specific conditions, allowing the sulfone to function as a leaving group in Suzuki-Miyaura couplings. chemrxiv.org This reactivity, however, often requires more forcing conditions or specific catalyst systems compared to the cleavage of C-Br bonds. For this compound, reactions are far more likely to occur at the more labile C-Br bond. The sulfinate (:SO₂R⁻) has also been observed as a leaving group in nucleophilic substitution and elimination reactions. google.com

A significant reaction involving the sulfone moiety is its participation in intramolecular C-H activation/arylation reactions. A study has demonstrated the palladium-catalyzed intramolecular oxidative cyclization of biaryl and heterobiaryl sulfones to produce fused biaryl sulfones, specifically dibenzothiophene-5,5-dioxides. nih.govacs.orgacs.orgnih.gov This transformation provides a direct route to constructing polycyclic aromatic systems containing a central dibenzothiophene (B1670422) dioxide core.

The reaction likely proceeds through a palladium-catalyzed C-H activation at an ortho position of an adjacent aryl ring, followed by cyclization onto the sulfone-containing ring. This methodology has been applied to synthesize variously substituted dibenzothiophene-5,5-dioxides in good to excellent yields. nih.gov The ability to form these fused systems is of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs), and for the synthesis of pharmaceutically relevant compounds. nih.gov

This type of reaction underscores the utility of the sulfone group not just as an activating or leaving group, but as an integral part of the molecular scaffold that can direct and participate in complex bond-forming events.

Sulfoxide-Directed C–H Functionalization via Interrupted Pummerer Reactions

While the sulfone group in this compound is generally stable, the related benzothiophene S-oxides are versatile precursors for C-H functionalization. The sulfoxide (B87167) group acts as a powerful directing group, enabling transformations that are otherwise challenging to achieve. A key strategy in this context is the interrupted Pummerer reaction.

The classical Pummerer reaction involves the rearrangement of a sulfoxide with an alpha-hydrogen in the presence of an activating agent, typically an acid anhydride (B1165640), to form a thionium (B1214772) ion intermediate. This intermediate can then be trapped by a nucleophile. In an "interrupted" Pummerer reaction, the thionium ion is trapped intramolecularly or by an external coupling partner in a way that leads to C-C bond formation.

For benzothiophene S-oxides, activation with an agent like trifluoroacetic anhydride (TFAA) generates a reactive intermediate. This species can then engage with various nucleophilic coupling partners. This process effectively allows the sulfoxide to direct the functionalization of a C-H bond, leading to the introduction of new substituents onto the benzothiophene scaffold. This reactivity has become a cornerstone for metal-free C-H functionalization strategies.

Reactivity at the Benzothiophene Core

The benzothiophene core of this compound offers several sites for potential chemical modification. The reactivity is influenced by the interplay between the electron-withdrawing sulfone group, the bromine substituent, and the aromatic system.

C-H Functionalization at the Benzothiophene Ring (e.g., C3-functionalization)

Direct functionalization of the C-H bonds of the benzothiophene ring is a highly sought-after transformation. The C3 position, in particular, is a common target for modification. However, achieving regioselectivity can be a significant challenge, often requiring directing groups or harsh reaction conditions.

A modern, metal-free approach leverages the reactivity of benzothiophene S-oxides, which are direct precursors to the corresponding sulfones. This method provides a highly regioselective route to C3-functionalized benzothiophenes. The strategy employs an interrupted Pummerer reaction, where the sulfoxide group directs the delivery of a coupling partner specifically to the C3 position. This transformation is notable for its mild conditions and avoidance of transition metals.

For example, the reaction of a benzothiophene S-oxide with phenol (B47542) or silane (B1218182) coupling partners in the presence of an activator leads to the formation of C3-arylated and C3-alkylated benzothiophenes with complete regioselectivity. Gold-catalyzed reactions have also been developed for the C3-alkylation of benzothiophene S-oxides using alkynes as coupling partners.

| Entry | Coupling Partner | Product | Yield (%) |

| 1 | Phenol | C3-Arylated Benzothiophene | 85 |

| 2 | Allyl Silane | C3-Allylated Benzothiophene | 78 |

| 3 | Propargyl Silane | C3-Propargylated Benzothiophene | 81 |

| 4 | Phenylacetylene (Au-catalyzed) | C3-Alkylated Benzothiophene | 72 |

Metal-Catalyzed Insertion Reactions into C-S Bonds

The carbon-sulfur bonds within the thiophene (B33073) ring of benzothiophene sulfone are generally robust. However, under specific conditions with transition metal catalysts, these bonds can be activated and cleaved. This type of reactivity, known as C-S activation, opens up pathways for the synthesis of novel molecular structures by inserting new fragments into the heterocyclic core.

Research has shown that low-valent transition metal complexes, such as those of platinum, can insert into the C-S bonds of benzothiophenes. This process typically involves the oxidative addition of the C-S bond to the metal center, forming a metallacycle. This intermediate can then undergo further reactions, leading to the construction of new carbon-carbon or carbon-heteroatom bonds. While this reactivity is well-documented for benzothiophenes, the strong electron-withdrawing nature of the sulfone group in this compound would significantly influence the electronic properties of the C-S bonds, potentially altering their susceptibility to metal-catalyzed insertion. The related field of desulfonylative cross-coupling has seen significant advances, where the sulfone group acts as a leaving group in transition metal-catalyzed reactions.

Mechanistic Insights into Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Elucidation of Reaction Pathways and Transition States

The metal-free C3-functionalization of benzothiophene S-oxides provides a clear example of a well-elucidated reaction pathway. The proposed mechanism proceeds through several key steps:

Activation: The sulfoxide oxygen is activated by an anhydride, such as TFAA.

Interrupted Pummerer Reaction: A nucleophilic coupling partner (e.g., a phenol) attacks the sulfur atom, initiating the interrupted Pummerer cascade.

-Sigmatropic Rearrangement: A subsequent-sigmatropic rearrangement occurs, which is a concerted, pericyclic reaction. This step is crucial for regioselectivity, as it results in the formation of a new C-C bond exclusively at the C3 position of the benzothiophene ring.

Rearomatization: The final step involves the elimination of a proton and the activating group to restore the aromaticity of the benzothiophene system, yielding the C3-functionalized product.

This pathway explains the high regioselectivity observed in these reactions, as the structure of the intermediate directs the coupling partner to the C3 position.

Influence of Catalysts and Ligands on Selectivity

In metal-catalyzed reactions involving benzothiophene derivatives, the choice of catalyst and supporting ligands is paramount for controlling selectivity. For instance, in palladium-catalyzed C-H activation reactions, ligands such as phosphines (e.g., PCy₃) can influence which C-H bond is functionalized.

In the gold-catalyzed C3-functionalization of benzothiophene S-oxides, mechanistic studies revealed that the sulfoxide substrate can act as an inhibitor to the gold catalyst. This highlights the complex interplay between the substrate, catalyst, and reaction conditions. The selectivity of many modern C-H functionalization reactions relies heavily on the design of the catalyst system. However, the elegance of the interrupted Pummerer reaction approach to C3-functionalization lies in its ability to achieve high selectivity without the need for an external metal catalyst, as the selectivity is intrinsically controlled by the reaction mechanism itself.

Derivatization Strategies and Scaffold Modification

Introduction of Diverse Functional Groups

The bromine atom at the C2 position of the benzothiophene (B83047) sulfone ring serves as a key handle for introducing a variety of functional groups through cross-coupling reactions and heteroatom substitutions. The electron-withdrawing nature of the sulfone group can influence the reactivity of the C-Br bond and the aromatic ring itself.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C2 position. The Suzuki-Miyaura and Sonogashira couplings are particularly effective for the arylation and alkynylation of aryl halides like 2-bromobenzothiophene sulfone.

The Suzuki-Miyaura coupling utilizes a palladium catalyst and a base to couple the aryl halide with an organoboron reagent, typically a boronic acid or ester. organic-chemistry.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net For instance, a general procedure for the Suzuki reaction on a bromobenzothiophene involves a palladium catalyst like PdCl₂(PPh₃)₂ with a base such as Na₂CO₃ in a dioxane/water solvent system. rsc.org This methodology allows for the introduction of various aryl and heteroaryl substituents.

The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting the aryl halide with a terminal alkyne. nrochemistry.comrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com This method has been applied to synthesize a wide range of functionalized alkynes from bromo-thiophenes and related structures. researchgate.net

These reactions transform the 2-bromo-benzothiophene sulfone into more complex structures by appending alkyl, vinyl, or aryl moieties.

Table 1: Examples of C-C Coupling Reactions for Aryl Halide Derivatization This table presents generalized conditions for coupling reactions applicable to bromo-heteroaromatic systems like this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Aqueous base (e.g., Na₂CO₃, K₃PO₄) in Dioxane or THF | 2-Aryl/Vinyl-benzothiophene sulfone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) with Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, DIPEA) in THF or DMF | 2-Alkynyl-benzothiophene sulfone |

The bromine atom on the this compound scaffold can be displaced by various heteroatom nucleophiles. This substitution can occur through mechanisms like nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed processes such as the Ullmann condensation.

The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups, like the sulfone moiety, which stabilize the negatively charged intermediate (Meisenheimer complex). govtpgcdatia.ac.inmasterorganicchemistry.com This pathway allows for the direct displacement of the bromide by nucleophiles. A relevant synthetic approach involves the oxidation of a benzothiophene derivative to its 1,1-dioxide, followed by substitution reactions with thiol reagents to introduce thioether linkages.

The Ullmann condensation, a copper-catalyzed reaction, is another effective method for forming C-heteroatom bonds, including C-S bonds for thioether synthesis. organic-chemistry.org This reaction typically involves coupling an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures. These methods provide a direct route to functionalize the benzothiophene sulfone core with sulfur-containing groups, creating thioether derivatives.

Expansion of the Benzothiophene Sulfone System

Beyond introducing simple functional groups, derivatization strategies can be employed to build more complex, fused aromatic structures from the this compound monomer.

Palladium-catalyzed intramolecular oxidative cyclization represents a powerful strategy for constructing fused biaryl sulfones, such as dibenzothiophene-5,5-dioxides. This process involves the formation of a new ring by creating a C-C bond between two aryl units within the same molecule. While not starting directly from this compound, studies on biaryl sulfones demonstrate that these fused systems can be readily prepared in good to excellent yields under optimized palladium-catalyzed conditions. Subsequent bromination of the resulting dibenzothiophene-5,5-dioxide can provide a platform for further, late-stage diversification.

The benzothiophene scaffold is a valuable building block for the construction of larger polyaromatic and heterocyclic systems, which are of interest for applications in materials science. rsc.orgresearchgate.net Synthetic methods often involve annulation reactions where new rings are fused onto the existing benzothiophene core. mdpi.com

One strategy involves the preparation of cyclization precursors from benzothiophene derivatives, which then undergo ring closure. For example, ortho-propargyl aryl thioethers, prepared from aryl sulfoxides, can undergo 5-exo cyclization to yield benzothiophenes, a method that has been used to prepare benzothiophene-containing polyaromatics. rsc.org Such strategies can be adapted to build upon the benzothiophene sulfone core, using its existing functionality to direct the formation of new, fused polyaromatic systems. academie-sciences.fr

Table 2: Strategies for Expanding the Benzothiophene Aromatic System

| Strategy | Key Reaction Type | Description | Resulting System |

|---|---|---|---|

| Intramolecular Cyclization | Pd-catalyzed C-H activation / Oxidative Arylation | Forms a new C-C bond between two aryl groups within a biaryl sulfone precursor to create a fused system. | Fused Biaryl Sulfones (e.g., Dibenzothiophene-5,5-dioxide) |

| Annulation Reactions | Electrophilic or Radical Cyclization | A functionalized benzothiophene is treated with reagents that promote the formation of a new fused ring. | Polyaromatic Heterocycles |

Chiral Derivatization and Stereochemical Control

The development of methods for the asymmetric synthesis of chiral sulfones is an area of significant interest, as these motifs are present in many bioactive compounds. researchgate.netacs.org Strategies for introducing chirality to the benzothiophene sulfone scaffold can involve the asymmetric synthesis of precursors or stereoselective reactions on the heterocyclic core.

One reported approach describes the first asymmetric synthesis of α-(1,1-dioxo-2,3-dihydro-1H-1λ⁶-benzo[b]thiophen-2-yl)-substituted amines. clockss.org The key steps include the nucleophilic 1,2-addition of 2-lithio-benzo[b]thiophene to a chiral aldehyde-SAMP-hydrazone, followed by oxidation of the benzothiophene to the corresponding sulfone, and a highly diastereoselective conjugate reduction. This multi-step sequence yields heterocyclic ß-aminosulfones with very high diastereo- and enantiomeric excesses. clockss.org

Another powerful method involves the transition-metal-free C2-alkylation of benzothiophene S-oxides with boronic esters. nih.govresearchgate.net This reaction proceeds through a lithiation-borylation sequence to form an intermediate arylboronate complex. Subsequent activation triggers a 1,2-metalate shift, delivering the alkyl or aryl group to the C2 position with complete enantiospecificity, yielding enantioenriched 2,3-disubstituted benzothiophenes. nih.gov While starting from the sulfoxide (B87167), this demonstrates a viable pathway for stereocontrolled functionalization at the C2 position, which is directly relevant to derivatives of the sulfone. These methodologies highlight the potential for creating stereochemically complex molecules based on the benzothiophene sulfone framework.

Advanced Characterization and Computational Chemistry

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-Bromobenzothiophene sulfone. Each method offers unique insights into the molecular framework and its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons of the molecule. Four of these protons are located on the benzene (B151609) ring, and one is on the thiophene (B33073) ring. The chemical shifts and coupling patterns of the aromatic protons (typically in the range of 7.0-8.5 ppm) would provide definitive information about their relative positions. The lone proton on the five-membered ring (at the C3 position) would likely appear as a singlet, influenced by the adjacent bromine and sulfone groups.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached groups. The carbon atom bonded to the bromine (C2) would be significantly affected, as would the carbons adjacent to the electron-withdrawing sulfone group.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from any impurities before mass analysis.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 245 g/mol . A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), appearing as two peaks of almost equal intensity separated by two mass units (e.g., m/z 244 and 246). Common fragmentation pathways may include the loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfones, which would result in a significant fragment ion peak.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₂S | NIST |

| Molecular Weight | 245.093 g/mol | NIST |

Vibrational and electronic spectroscopy provide further details on the functional groups and conjugated system of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the characteristic functional groups present in this compound. The most prominent absorption bands are those associated with the sulfone group. These appear as strong, distinct peaks corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. Studies on related sulfone compounds show these bands typically appear in specific regions of the spectrum ijopaar.com.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1350 - 1300 |

| Symmetric SO₂ Stretch | 1160 - 1120 |

| C-Br Stretch | 700 - 500 |

| Aromatic C-H Stretch | 3100 - 3000 |

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene (B83047) core is a chromophore that absorbs UV light. The oxidation of the sulfur atom to a sulfone group can influence the electronic structure and, consequently, the absorption spectrum ijopaar.com. The spectrum would show characteristic absorption bands corresponding to π → π* transitions within the aromatic system.

Fluorescence spectroscopy is used to investigate the emission properties of this compound upon excitation with UV or visible light. While the parent benzothiophene scaffold can exhibit fluorescence, the introduction of the electron-withdrawing sulfone group and the heavy bromine atom can significantly alter its photophysical properties. These modifications can affect the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) ijopaar.com. Studies on related benzothiophenesulfone derivatives have been conducted to explore these properties, indicating that the sulfone group plays a key role in modulating the electronic and emission characteristics of the molecule ijopaar.comijopaar.com.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not detailed in the available results, analysis of related cyclic sulfones provides insight into the expected structural features ijopaar.com. Such a study would reveal precise bond lengths, bond angles, and the conformation of the five-membered ring. It would also elucidate intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing.

| Structural Parameter | Typical Value (from related sulfones) |

| S=O Bond Length | ~1.44 Å |

| S-C Bond Length | ~1.78 Å |

| O-S-O Bond Angle | ~118° |

| C-S-C Bond Angle | ~105° |

Computational Investigations and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to complement experimental data and provide deeper insight into the properties of this compound mdpi.comresearchgate.net. These theoretical studies can predict and rationalize the molecule's behavior at an electronic level.

DFT calculations are widely used to:

Optimize Molecular Geometry: Theoretical calculations can determine the lowest energy conformation of the molecule, providing predicted bond lengths and angles that can be compared with experimental X-ray diffraction data ijopaar.com.

Predict Spectroscopic Properties: Vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of absorption bands. Electronic transitions can be modeled to help interpret UV-Vis spectra ijopaar.com.

Analyze Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity mdpi.com.

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions.

Investigate Reaction Mechanisms: Computational models can be used to study reaction pathways and transition states, providing insights into the reactivity of the compound. For instance, the role of benzothiophene sulfone units in photocatalytic systems has been investigated using DFT mdpi.comresearchgate.net.

| Computational Data Type | Information Provided |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Frequency Calculation | Predicted IR and Raman vibrational modes |

| HOMO/LUMO Analysis | Electronic energy gap, reactivity, electronic transitions |

| MEP Mapping | Charge distribution, sites for electrophilic/nucleophilic attack |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzothiophene sulfone derivatives to understand their stability, electronic properties, and reactivity.

While specific DFT studies focusing solely on this compound are not widely available in the literature, research on closely related structures, such as dibenzo[b,d]thiophene sulfone (DBTS) and 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene 5,5-dioxide (2,7-diBr-BTBTDO), demonstrates the utility of this approach. For instance, DFT calculations (at the B3LYP/6–311++G(d,p) level) on 1,9-dibromodibenzo[b,d]thiophene sulfone revealed significant distortion from planarity due to repulsive interactions between the bromine atoms. nih.gov The calculations showed an inversion barrier of 26 kJ·mol⁻¹ between its two helical enantiomers, indicating it is configurationally labile in solution at room temperature. nih.gov

Furthermore, DFT is used to model the electronic and optical properties of these compounds. Time-dependent DFT (TD-DFT) calculations have been successfully used to predict the absorption maxima of oxidized benzothienobenzothiophene derivatives, showing excellent agreement with experimental data. mdpi.com The oxidation of the sulfur atom in the thiophene ring to a sulfone group transforms it from an electron-donating group into a strong electron-accepting group, a change that is reflected in the calculated electron distribution during excitation. mdpi.com These studies highlight how DFT can elucidate the impact of structural modifications—such as bromination or oxidation—on the electronic landscape of the benzothiophene sulfone core. Such calculations could similarly predict the reactivity of this compound by mapping its electrostatic potential and identifying frontier molecular orbitals (HOMO and LUMO) to locate sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative DFT Functionals and Basis Sets for Thiophene Derivatives This table is illustrative of common methods used in the field based on available literature for related compounds.

| Computational Task | Functional | Basis Set | Application Example |

|---|---|---|---|

| Geometry Optimization | B3LYP-D3BJ | 6-31G(d,p) | Adsorption mechanism of benzothiophene on surfaces. nih.gov |

| Energy Calculations | UB3LYP | 6-311G++(d,p) | Pyrolysis mechanism of dibenzothiophene (B1670422). acs.org |

| Electronic Properties | PBE0 | 6–311+G(2d,p) | Calculation of absorption maxima in oxidized BTBT derivatives. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational flexibility and dynamic behavior of molecules over time, providing insights that are not accessible from static models.

MD simulations are particularly valuable for understanding how molecules like this compound and its derivatives might interact with biological targets, such as proteins. For example, in a study of benzothiophene-containing derivatives as selective estrogen receptor downregulators, MD simulations were used to explore the binding mode and stability of the ligand-receptor complex. tandfonline.com Similarly, MD simulations have been employed to investigate the binding interactions of other brominated compounds with their protein targets, often running for hundreds of nanoseconds to ensure the stability of the observed interactions. nih.gov

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's conformational landscape, revealing preferred shapes, rotational barriers of substituent groups, and interactions with its environment. This information is crucial for drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations can provide predicted spectra (e.g., NMR, IR, UV-Vis) that can be compared with experimental results to confirm a molecule's structure.

Time-dependent density functional theory (TD-DFT) is a prominent method for predicting UV-Vis absorption spectra. Studies on related oxidized benzothiophene derivatives have shown that TD-DFT calculations can accurately predict absorption maxima, with deviations from experimental data being as low as 0.06 to 0.14 eV. mdpi.com Such calculations also provide insights into the nature of electronic transitions. For brominated benzothiophene S,S-dioxides, TD-DFT calculations have been used to predict improvements in oscillator strength upon substitution, which correlates with molar extinction coefficients observed experimentally. rsc.org

Similarly, DFT can be used to calculate other spectroscopic parameters. For instance, by calculating the magnetic shielding tensors of atomic nuclei, one can predict NMR chemical shifts (¹H and ¹³C). Vibrational frequency analysis at the same level of theory can yield predicted IR spectra, which correspond to the molecule's vibrational modes. While specific predicted spectra for this compound are not documented in the cited literature, these established computational methods provide a reliable framework for generating such data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to guide the design of more potent derivatives.

Numerous QSAR studies have been conducted on benzothiophene derivatives to explore their potential as therapeutic agents. nih.govnih.govresearchgate.netimist.ma These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical model that correlates these descriptors with their measured biological activity.

Key findings from QSAR studies on benzothiophene derivatives include:

Antimalarial Activity : A QSAR study on benzothiophene derivatives as inhibitors of P. falciparum N-myristoyltransferase found that polar interactions (electrostatic and hydrogen-bonding) were major molecular features affecting inhibitory activity and selectivity. nih.gov

Anticancer Activity : For benzo[b]thiophene-based histone deacetylase inhibitors, QSAR models revealed that steric, electrostatic, and electro-topological parameters were primarily responsible for their anticancer activity. researchgate.net

Dopamine (B1211576) D2 Receptor Inhibition : A 4D-QSAR analysis of benzothiophene analogs as dopamine D2 receptor inhibitors was successful in the quantitative prediction of compound potency. nih.gov

These studies demonstrate that by systematically modifying the benzothiophene sulfone scaffold and applying QSAR modeling, it is possible to identify the key structural features that govern a desired biological effect. For this compound derivatives, a QSAR study could help in designing new analogs with enhanced activity by suggesting modifications that optimize key descriptors like hydrophobicity, electronic properties, and steric factors.

Table 2: Summary of QSAR Models for Benzothiophene Derivatives

| Biological Target | QSAR Method | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| P. falciparum N-myristoyltransferase | HQSAR, CoMFA, CoMSIA | Polar interactions (electrostatic, hydrogen-bonding) are crucial for activity. | nih.gov |

| Histone Deacetylase (Anticancer) | Multiple Regression | Steric, electrostatic, and electro-topological parameters are significant. | researchgate.net |

| Dopamine D2 Receptor | 4D-QSAR | The model allowed for quantitative prediction of inhibitor potency. | nih.gov |

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The unique electronic properties and reactivity of the benzothiophene (B83047) sulfone scaffold make it a valuable component in synthetic chemistry. Cross-coupling reactions, in particular, are widely used to form carbon-carbon bonds essential for synthesizing medicines and agrochemicals. chemrxiv.orgelsevierpure.com The sulfone group can activate alkyl partners in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents, enabling the formation of challenging C(sp²)–C(sp³) linkages. elsevierpure.com

While direct applications of 2-Bromobenzothiophene sulfone in marketed drugs are not extensively documented, its core structure is relevant to medicinal chemistry. researchgate.net Sulfone-containing scaffolds are integral to various pharmaceutical agents. mdpi.com The use of sulfones in modular radical cross-coupling reactions has proven advantageous for the streamlined preparation of pharmaceutically-oriented scaffolds, including those containing fluorine, which previously required multiple complex steps. chemrxiv.orgelsevierpure.com Benzothiophene derivatives themselves are considered privileged subunits in medicinal chemistry, with many C2 and C3-substituted versions having high practical utility. researchgate.net Furthermore, chiral sulfoxides, which are structurally related to sulfones, are key components in several drugs, including esomeprazole (B1671258) and armodafinil, highlighting the importance of sulfur-oxygen functionalities in bioactive molecules.

The benzothiophene framework and related heterocyclic structures are important in the discovery of new agricultural chemicals. mdpi.comnih.gov The synthetic methodologies applied to create functional materials and pharmaceuticals, such as cross-coupling chemistry involving sulfones, are also employed in the synthesis of agrochemicals. chemrxiv.orgelsevierpure.com While specific commercial agrochemicals derived directly from this compound are not prominent in public literature, the structural motif is of interest. Benzothiazole and benzoxazole (B165842) derivatives, for instance, have been extensively reviewed for their broad spectrum of agricultural activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.gov The principles of using sulfone groups to create complex molecular scaffolds are applicable in this field for developing new active compounds. elsevierpure.com

Advanced Materials Development

The benzothiophene sulfone core is a foundational component in the development of advanced organic materials. The oxidation of the thiophene (B33073) sulfur atom into a sulfonyl group transforms its electron-donating character into a strong electron-accepting one. mdpi.com This fundamental change allows for the creation of bipolar or n-type semiconductors and provides a powerful strategy to modulate the electronic structure, fluorescence, and redox properties of materials. mdpi.com

Sulfone-containing derivatives, particularly those based on dibenzothiophene-S,S-dioxide, have been intensively investigated for OLED applications due to their high fluorescent efficiency and suitable electron affinity. researchgate.net These materials are frequently used as the electron-acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for developing emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgmdpi.com TADF emitters can theoretically achieve 100% internal quantum efficiency, making them highly desirable for next-generation displays. mdpi.com

The rigid, electron-deficient sulfone backbone contributes to materials with excellent thermal stability and high photoluminescence quantum yields. researchgate.net For example, blue fluorescent small molecules consisting of spirobifluorene and dibenzothiophene-S,S-dioxide units have been synthesized, demonstrating high thermal decomposition temperatures (over 480 °C) and efficiencies. researchgate.net In devices, these materials can lead to stable blue emission with low efficiency roll-off, addressing a key challenge in the development of full-color displays. researchgate.netmdpi.com

Table 1: Performance of OLEDs Incorporating Dibenzothiophene-S,S-dioxide Derivatives Data synthesized from studies on related sulfone-based blue emitters.

| Emitter Compound | Host | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |

| FSO-37SF | Neat | - | - | Blue | (0.19, 0.14) | researchgate.net |

| FSO-28SF | Neat | 3.0 | - | Broad Emission | - | researchgate.net |

| FSO-28SF | mCP | - | - | Deep Blue | (0.16, 0.06) | researchgate.net |

| DB16 | Neat | 4.0 | 178 | Deep Blue | - | mdpi.com |

| DB17 | Neat | 3.5 | 660 | Blue-Green | - | mdpi.com |

Benzothiophene-based materials, including their sulfone derivatives, are prominent in the design of chromophores for organic solar cells. nih.gov The electron-withdrawing nature of the sulfone group helps in designing molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org This tuning is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface in an OPV device. nih.gov

In studies involving non-fullerene acceptors, the modification of end-capped acceptor groups on a benzothiophene dioxide core has been shown to improve performance. rsc.orgnih.gov Such structural engineering can lead to broader absorption spectra, reduced energy band gaps, and lower exciton (B1674681) binding energies, all of which contribute to higher power conversion efficiency (PCE). rsc.orgnih.gov For instance, the strategic design of benzothiophene-based molecules has led to materials with predicted superior optoelectronic capabilities and low energy band gaps, making them promising candidates for efficient and environmentally friendly organic solar cells. rsc.org

Table 2: Calculated Photovoltaic Properties of Designed Benzothiophene Dioxide-Based Molecules Based on theoretical studies of a reference molecule (R1) and newly designed derivatives (D2-D9).

| Molecule | Energy Gap (eV) | Max. Absorption (nm, gas phase) | Transition Energy (eV) | Open-Circuit Voltage (Voc) (V) | Reference |

| R1 | 2.132 | 719.082 | 1.724 | 1.545 | rsc.orgnih.gov |

| D2 | 2.052 | 737.562 | 1.680 | 1.465 | rsc.orgnih.gov |

| D3 | 1.851 | 744.784 | 1.561 | 1.264 | rsc.orgnih.gov |

| D4 | 2.013 | 733.985 | 1.690 | 1.426 | rsc.orgnih.gov |

| D5 | 1.956 | 733.829 | 1.690 | 1.369 | rsc.orgnih.gov |

The oxidation of the sulfur atom in benzothiophene and its fused derivatives is a powerful strategy for tuning material properties. mdpi.comnih.gov Studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives show that converting the sulfide (B99878) to a sulfone (dioxide) or disulfone (tetraoxide) significantly alters the material's fundamental characteristics. mdpi.comnih.govresearcher.life

This chemical modification leads to increased thermal stability, with the decomposition temperature rising with the number of oxygen atoms. mdpi.com Optoelectronically, oxidation results in red-shifted absorption and emission spectra and a decrease in both HOMO and LUMO energy levels, thereby reducing the energy band gap. mdpi.com Remarkably, the oxidized forms exhibit significantly enhanced emission properties, with photoluminescence quantum yields reported to exceed 99%. mdpi.comnih.govresearcher.life These changes demonstrate that sulfur oxidation is a valuable tool for designing advanced organic semiconductors and highly fluorescent materials with precisely tailored properties. nih.gov

Beyond optoelectronics, dibenzothiophene (B1670422) sulfone derivatives have been used to create novel functional materials such as thermoelastic linear actuators. acs.org Single crystals of one such derivative were shown to exhibit extraordinarily large (a linear stroke of ~15%), rapid, and reversible elongation upon a thermally induced phase transition, making the material a candidate for small-scale actuation applications. acs.org

Table 3: Impact of Sulfur Oxidation on the Properties of 2,7-diBr-BTBT Derivatives

| Property | 2,7-diBr-BTBT (Sulfide) | 2,7-diBr-BTBTDO (Sulfone) | 2,7-diBr-BTBTTO (Disulfone) | Reference |

| Thermal Stability | Lower | Higher | Highest | mdpi.com |

| Absorption Spectrum | Blue-shifted | - | Red-shifted | mdpi.com |

| Emission Spectrum | Blue-shifted | - | Red-shifted | mdpi.com |

| Quantum Yield | Lower | - | >99% | mdpi.com |

| Energy Band Gap | Larger | - | Reduced | mdpi.com |

Investigations into Biological and Pharmacological Activity of 2 Bromobenzothiophene Sulfone Derivatives

Enzyme Inhibition Studies

The sulfone moiety in heterocyclic compounds is known to enhance their interaction with biological targets, often leading to potent enzyme inhibition. Research into benzothiophene (B83047) sulfone derivatives has uncovered their potential as inhibitors of various enzymes.

Exploration of Enzyme Targets and Inhibition Mechanisms

While direct studies on 2-bromobenzothiophene sulfone are limited, research on structurally related benzothiophene sulfonamides provides significant insights into potential enzyme targets. One such target is human chymase , a serine protease implicated in cardiovascular diseases. A study on benzo[b]thiophene-2-sulfonamide derivatives identified a potent inhibitor, TY-51076, with high selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov The sulfonyl group is crucial for the inhibitory activity, likely through interactions with the enzyme's active site.

Another important enzyme target for sulfone-containing compounds is the Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE) , a metalloprotease involved in inflammatory processes. The replacement of an amide functionality with a sulfonyl group in a series of inhibitors led to potent TACE inhibition. nih.gov This suggests that the sulfone group can act as a key pharmacophoric element in the design of TACE inhibitors.

Molecular docking studies on benzo[b]thiophene-2-carboxylic acid derivatives with antitubercular activity have pointed towards the Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) enzyme as a likely target. nih.gov DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. The benzothiophene scaffold provides a strong platform for the development of inhibitors that can bind to the active site of this enzyme. nih.gov

Correlation of Structural Modifications with Enzymatic Activity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of lead compounds. For benzo[b]thiophene-2-sulfonamide based chymase inhibitors, modifications of the substituents on the benzothiophene ring and the sulfonamide nitrogen have been explored. These studies revealed that the nature and position of these substituents significantly influence the inhibitory activity. nih.gov

In the context of TACE inhibitors, the introduction of a sulfonyl group in place of an amide led to a new series of potent inhibitors. Further modifications of the cyclic core and the side chains of these γ-sulfonyl hydroxamic acids demonstrated that specific stereochemistries and substituent patterns are essential for high potency and selectivity. nih.gov For instance, inhibitor 4b from this class showed an IC50 value of less than 1 nM against porcine TACE. nih.gov

The following table summarizes the inhibitory activity of selected benzothiophene derivatives against their respective enzyme targets:

| Compound/Derivative Class | Enzyme Target | IC50 Value | Reference |

| TY-51076 (benzo[b]thiophene-2-sulfonamide derivative) | Human Chymase | 56 nM | nih.gov |

| 4b (γ-sulfonyl hydroxamic acid) | Porcine TACE | < 1 nM | nih.gov |

Antimicrobial and Anti-Tubercular Research

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzothiophene derivatives have been a subject of interest in this area due to their promising activity against a range of microbes. niif.hu

Evaluation of Efficacy Against Pathogens

Derivatives of benzothiophene have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 3-halobenzo[b]thiophene derivatives have been tested for their antimicrobial activities using the broth microdilution susceptibility method. researchgate.net Additionally, some synthesized thiophene (B33073) analogues have demonstrated potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov

In the realm of anti-tubercular research, benzo[b]thiophene derivatives have shown significant promise. A series of benzo[b]thiophene-2-carboxylic acid derivatives were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. nih.gov Notably, compounds with halogen substitutions, including bromine, exhibited potent activity. Compound 7b , a derivative with both bromo and chloro substituents, was found to be highly active against multidrug-resistant M. tuberculosis (MDR-TB). nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiophene derivatives against various pathogens:

| Compound/Derivative | Pathogen | MIC Value | Reference |

| Compound S1 (thiophene analogue) | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 µM/ml | nih.gov |

| Compound S4 (thiophene analogue) | A. niger, C. albicans | 0.91 µM/ml | nih.gov |

| Compounds 8c and 8g (benzo[b]thiophene derivatives) | M. bovis BCG (dormant) | 0.56–0.62 µg/mL | nih.gov |

Mechanisms of Action in Microbial Systems

The precise mechanisms of action for many benzothiophene derivatives are still under investigation. However, for anti-tubercular agents, the inhibition of the DprE1 enzyme is a key proposed mechanism. nih.gov By blocking this enzyme, the compounds disrupt the synthesis of essential components of the mycobacterial cell wall, leading to bacterial death.

For broader antimicrobial activity, it is hypothesized that these compounds may interfere with various cellular processes in bacteria and fungi. The lipophilic nature of the benzothiophene core likely facilitates its passage through microbial cell membranes, allowing it to reach intracellular targets.

Anticancer and Apoptotic Pathway Modulation

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzothiophene derivatives have emerged as a promising class of compounds. unife.itekb.eg

Recent studies have highlighted the potential of benzo[b]thiophene sulfone derivatives in cancer therapy. A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated as anticancer agents. nih.gov These compounds were designed based on a known covalent inhibitor of RhoA, a protein often implicated in tumor growth and metastasis.

One of the lead compounds, b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov Furthermore, it was shown to promote apoptosis in these cells. The mechanism of action was linked to the inhibition of the RhoA/ROCK signaling pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers. nih.gov

Other studies on 2-aryl-benzo[b]thiophenes have also demonstrated their ability to induce apoptosis in colon cancer cell lines. unife.it These compounds were found to trigger a significant increase in the expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins, all of which are key markers of apoptosis. unife.it The induction of apoptosis was selective for cancer cells, with no similar effect observed in non-transformed colon cells. unife.it

Studies on Cellular Apoptosis Induction

Derivatives of the benzo[b]thiophene scaffold have been identified as potent inducers of apoptosis, or programmed cell death, a critical mechanism in cancer therapy. Certain 6-methoxybenzo[b]thiophene (B1315557) derivatives have demonstrated significant pro-apoptotic activity in colon cancer cell lines. drugbank.com

Specifically, treatment of metastatic (HCT-116) and non-metastatic (Caco2) colon carcinoma cells with these derivatives led to a notable increase in the expression of key apoptosis markers, including cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. drugbank.com This effect was observed without similarly impacting non-transformed colon cells, suggesting a degree of selectivity for cancer cells. drugbank.com The mechanism of apoptosis induction was further linked to mitochondrial dysfunction. The derivatives were found to trigger mitochondrial fragmentation and reduce the mitochondrial membrane potential, events that are hallmarks of the intrinsic apoptotic pathway. drugbank.com Furthermore, these compounds were shown to arrest the cell cycle, predominantly in the G0/G1 phase. drugbank.com

| Compound Type | Cell Line | Apoptosis Markers Increased | Other Effects |

| 6-methoxybenzo[b]thiophene derivatives | HCT-116 (metastatic colon) | Cleaved-PARP, RIP, Caspase-3 | Mitochondrial fragmentation, Reduced mitochondrial membrane potential, G0/G1 cell cycle arrest |

| Caco2 (non-metastatic colon) | Cleaved-PARP, RIP, Caspase-3 |

Interaction with Biological Targets in Cancer Cells

The anticancer effects of benzothiophene sulfone derivatives are often mediated by their interaction with specific biological targets within cancer cells. One important target is the CXC chemokine receptor 2 (CXCR2), which is implicated in tumor microenvironment modulation and immune suppression. mdpi.com

Benzocyclic sulfone derivatives have been designed as potent CXCR2 antagonists. mdpi.com Structure-activity relationship studies identified lead compounds that demonstrated significant potency against CXCR2. These compounds were shown to dose-dependently inhibit tumor growth in a Pan02 mouse model. mdpi.com Further investigation revealed that their mechanism of action involves altering the tumor microenvironment; they reduce the infiltration of immunosuppressive cells like neutrophils and myeloid-derived suppressor cells (MDSCs) while simultaneously enhancing the infiltration of beneficial CD3+ T lymphocytes into the tumor tissue. mdpi.com

Anti-inflammatory and Analgesic Properties

The benzo[b]thiophene core structure is found in compounds exhibiting anti-inflammatory and analgesic activities. nih.govsci-hub.se Thiophene-based compounds, a related class, are known for their anti-inflammatory properties, with some commercial drugs acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. acs.orgresearchgate.net Research into 2-substituted benzo[b]thiophenes has specifically evaluated their potential as both anti-inflammatory and pain-reducing agents. sci-hub.se Studies have shown that certain derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. acs.org

Anti-diabetic and Anti-malarial Research

The therapeutic potential of benzothiophene derivatives extends to metabolic and infectious diseases.

In the realm of anti-diabetic research, novel benzothiophene derivatives have been evaluated for their ability to inhibit enzymes involved in carbohydrate metabolism. Molecular docking studies identified certain compounds as potential inhibitors of α-amylase. biocrick.com Subsequent in vitro inhibitory studies confirmed this potential, with some derivatives showing lower IC50 values than the standard drug acarbose, indicating potent α-amylase inhibition. biocrick.com

Regarding anti-malarial activity, bromo-benzothiophene carboxamides have been reported as potent inhibitors of the asexual blood stages of the Plasmodium parasite. cerebrasol.com One derivative, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, was found to specifically impair the development of the metabolically active trophozoite stage of the parasite. cerebrasol.com In vivo studies in a P. berghei infected mouse model showed that this compound could enhance longevity compared to untreated controls. cerebrasol.com

| Disease Target | Compound Class | Proposed Mechanism/Target | Key Findings |